molecular formula C20H15N3O B4940568 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B4940568
M. Wt: 313.4 g/mol
InChI Key: AXUUVRMXJUQFRP-UHFFFAOYSA-N
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Description

4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that contains a five-membered 1,2,4-oxadiazole ring fused with a pyridine ring.

Properties

IUPAC Name

5-benzhydryl-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-22-19(23-24-20)17-11-13-21-14-12-17/h1-14,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUUVRMXJUQFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylmethanamine with a nitrile oxide intermediate, followed by cyclization to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like methanol or ethanol are often used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring .

Scientific Research Applications

4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the combination of the diphenylmethyl group and the 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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